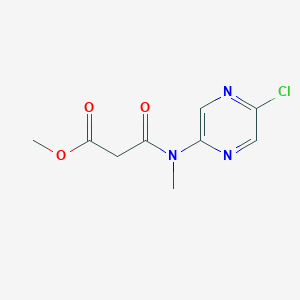

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate

Description

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is a methyl ester derivative featuring a 3-oxopropanoate backbone substituted with a methylamino group attached to a 5-chloropyrazine ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis typically involves coupling reactions using methyl malonyl chloride or related intermediates, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name |

methyl 3-[(5-chloropyrazin-2-yl)-methylamino]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c1-13(8(14)3-9(15)16-2)7-5-11-6(10)4-12-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVMQDVTGBBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=C(C=N1)Cl)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with methylamine and an appropriate esterification agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-((5-Chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate with Related Compounds

Key Observations:

- Heterocyclic Influence : Pyrazine (target compound) is more π-deficient than pyridine () or benzene (), affecting electronic properties and reactivity in nucleophilic substitution or metal-catalyzed reactions .

- Ester Group : Methyl esters (target compound, ) generally offer faster hydrolysis rates than ethyl esters (), impacting bioavailability .

Key Observations:

Table 3: Comparative Properties

Key Observations:

Biological Activity

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits various biological effects, including antiproliferative and antimicrobial activities, making it a subject of interest for further research.

Chemical Structure and Properties

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- CAS Number : 2413884-46-3

The presence of the chloropyrazine moiety is significant as pyrazine derivatives are known for their diverse biological activities, which include interactions with various enzymes and receptors in biological systems.

Antiproliferative Activity

Research indicates that Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate has demonstrated antiproliferative effects in several cancer cell lines. The compound's mechanism involves the inhibition of specific cellular pathways that are crucial for cell division and growth.

A study highlighted its potential in synthesizing new compounds with enhanced antiproliferative activity, suggesting that modifications to the pyrazine structure could lead to more potent derivatives.

Antimicrobial Activity

In addition to its antiproliferative properties, this compound exhibits antimicrobial activity against a range of bacterial strains. The chloropyrazine component is believed to play a crucial role in its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways, contributing to its effectiveness as an antimicrobial agent.

The biological activity of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Interaction : It may also interact with various receptors involved in cell signaling pathways, altering cellular responses and leading to apoptosis in malignant cells.

Comparative Analysis

To understand the uniqueness of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | Structure | Cytotoxic activity |

| Chloropyrazine-tethered pyrimidine derivatives | Structure | Antimicrobial and antiproliferative |

| 1-(5-Chloropyrazin-2-yl)Guanidine | Structure | Potential biological activities |

Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate is distinguished by its specific substitution pattern and dual functionality as both an ester and a chloropyrazine derivative, which enhances its reactivity and biological efficacy compared to other pyrazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : In vitro tests using various cancer cell lines (e.g., HeLa, MCF7) showed that this compound significantly reduced cell viability at micromolar concentrations. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.

- Antimicrobial Tests : The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited MIC values ranging from 15 µg/mL to 50 µg/mL, indicating moderate antimicrobial activity.

These findings underscore the potential of Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate as a candidate for further development in therapeutic applications targeting cancer and infectious diseases.

Q & A

Basic Research Questions

What are the recommended synthetic routes for Methyl 3-((5-chloropyrazin-2-yl)(methyl)amino)-3-oxopropanoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions between methyl 3-amino-3-oxopropanoate derivatives and substituted pyrazine precursors. Key steps include:

- Amide Bond Formation : React 5-chloropyrazine-2-carbonyl chloride with methyl 3-(methylamino)-3-oxopropanoate in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–5°C to minimize side reactions .

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack on the carbonyl group, improving yields .

- Solvent Selection : Polar aprotic solvents like DMF or THF are preferred for solubility and stability of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.